Cas no 2229208-39-1 (2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one)

2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one
- EN300-1917926
- 2229208-39-1
-
- インチ: 1S/C10H9BrN2O/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,13H,5,12H2
- InChIKey: XHEFLYKMIAOPOO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C=C(C(CN)=O)N2
計算された属性
- せいみつぶんしりょう: 251.98983g/mol
- どういたいしつりょう: 251.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 58.9Ų
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917926-1.0g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 1g |
$1100.0 | 2023-05-31 | ||
Enamine | EN300-1917926-1g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 1g |
$1100.0 | 2023-09-17 | ||
Enamine | EN300-1917926-0.1g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1917926-0.25g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1917926-2.5g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1917926-10.0g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 10g |
$4729.0 | 2023-05-31 | ||
Enamine | EN300-1917926-0.05g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 0.05g |
$924.0 | 2023-09-17 | ||
Enamine | EN300-1917926-10g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 10g |
$4729.0 | 2023-09-17 | ||
Enamine | EN300-1917926-5g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 5g |
$3189.0 | 2023-09-17 | ||
Enamine | EN300-1917926-5.0g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 5g |
$3189.0 | 2023-05-31 |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-oneに関する追加情報
2-Amino-1-(5-Bromo-1H-indol-2-yl)ethan-1-one (CAS No. 2229208-39-1)
The compound 2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one (CAS No. 2229208-39-1) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. The molecule features a bromine atom at the 5-position of the indole ring, which contributes to its unique electronic properties and reactivity. Additionally, the presence of an amino group and a ketone group in the molecule further enhances its functional diversity, making it a valuable substrate for various chemical transformations and biological studies.
Recent studies have highlighted the potential of brominated indole compounds like CAS No. 2229208-39-1 in drug discovery efforts. For instance, researchers have explored its role as a scaffold for designing novel anti-cancer agents. The indole core is well-known for its ability to interact with various biological targets, including protein kinases and transcription factors, which are often implicated in cancer progression. The bromine substitution at the 5-position has been shown to modulate the molecule's bioavailability and selectivity, making it a promising candidate for further preclinical evaluation.
In terms of synthesis, CAS No. 2229208-39-1 can be prepared through a variety of methods, including condensation reactions and cross-coupling techniques. One common approach involves the reaction of an appropriately substituted indole with an amino ketone precursor under mild conditions. The use of transition metal catalysts, such as palladium complexes, has enabled efficient construction of the carbon-nitrogen bond in this molecule. These synthetic strategies not only highlight the molecule's accessibility but also underscore its potential for large-scale production in pharmaceutical settings.
The biological activity of CAS No. 2229208-39-1 has been extensively studied in recent years. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary studies in animal models have shown that this compound exhibits moderate anti-proliferative effects against certain cancer cell lines without significant toxicity to normal cells. These findings have prompted researchers to investigate its mechanism of action in greater detail, particularly focusing on its interactions with cellular signaling pathways.
From a structural perspective, CAS No. 2247466474 (another name for this compound) is characterized by its rigid indole framework and flexible side chains. The amino group at position 1 of the ethanone moiety provides additional hydrogen bonding capabilities, which can enhance its binding affinity to protein targets. Computational modeling studies have revealed that this compound can adopt multiple conformations, allowing it to interact with diverse binding pockets in proteins. This structural flexibility is a key factor contributing to its broad spectrum of biological activities.
Looking ahead, CAS No. 447677767 (a related compound) serves as a reminder of the importance of structural modifications in optimizing drug-like properties. By introducing variations such as different substituents or functional groups, chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of this molecule to suit specific therapeutic applications. For example, substituting bromine with other halogens or electron-withdrawing groups may enhance its stability or alter its metabolic pathways.
In conclusion, CAS No. 447677767 represents a compelling example of how structural diversity within the indole family can lead to molecules with significant therapeutic potential. Its unique combination of functional groups and substitution patterns makes it an attractive target for both academic research and industrial drug development efforts.
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